(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid
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Overview
Description
(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C19H19N3O6 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Suc-Phe-pNA, also known as 4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid, primarily targets enzymes such as alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin BPN’ . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions.
Mode of Action
The compound acts as a substrate for these enzymes. It undergoes enzymatic cleavage, particularly at the peptide bond, resulting in the release of 4-nitroaniline , a yellow chromophore . This cleavage and subsequent release can be measured spectrophotometrically, providing a means to monitor the activity of the target enzymes .
Biochemical Pathways
The interaction of Suc-Phe-pNA with its target enzymes influences several biochemical pathways. For instance, it’s used in the cis-trans isomerization of X-Pro peptide bonds, a process catalyzed by Peptidyl-prolyl cis/trans isomerases (PPIases) . This process is crucial in protein folding, which is fundamental to the structure and function of proteins .
Pharmacokinetics
Suc-Phe-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It’s also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . These properties influence its Absorption, Distribution, Metabolism, and Excretion (ADME) , impacting its bioavailability.
Result of Action
The enzymatic cleavage of Suc-Phe-pNA by its target enzymes results in the release of 4-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative measure of the activity of the target enzymes . Therefore, the compound serves as a valuable tool for studying enzyme kinetics and function.
Action Environment
The action of Suc-Phe-pNA is influenced by environmental factors such as pH and temperature. For instance, the compound has a shelf life of 3 years when stored desiccated at –0 °C . Moreover, the enzymatic cleavage of Suc-Phe-pNA is optimal under certain pH conditions . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The compound interacts with several enzymes, proteins, and other biomolecules. It serves as a substrate for elastase and cathepsin G . The interaction involves the hydrolysis of the compound under the action of these enzymes, releasing a yellow compound called p-nitroaniline . This change in color can be measured spectrophotometrically at 400-410 nm, reflecting the enzyme activity .
Molecular Mechanism
The molecular mechanism of action of 4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid involves its interaction with enzymes such as elastase and cathepsin G . The compound serves as a substrate for these enzymes, and its hydrolysis results in the release of p-nitroaniline . This process can be used to measure the activity of these enzymes .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .
Transport and Distribution
Given its solubility in various solvents , it is likely that it can be transported and distributed within cells and tissues.
Properties
CAS No. |
2440-62-2 |
---|---|
Molecular Formula |
C19H19N3O6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H19N3O6/c23-17(10-11-18(24)25)21-16(12-13-4-2-1-3-5-13)19(26)20-14-6-8-15(9-7-14)22(27)28/h1-9,16H,10-12H2,(H,20,26)(H,21,23)(H,24,25)/t16-/m0/s1 |
InChI Key |
KNBLWBFJHZHYFG-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
2440-62-2 | |
Synonyms |
4-({1-[(4-nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-4-oxobutanoicacid; 2440-62-2; Suphepa; 4-({1-benzyl-2-[(4-nitrophenyl)amino]-2-oxoethyl}amino)-4-oxobutanoicacid; 3-({1-[(4-nitrophenyl)carbamoyl]-2-phenylethyl}carbamoyl)propanoicacid; AC1L2TMD; AC1Q5MEY; MolPort-006-328-934; EINECS219-472-6; AR-1F5466; SBB072392; AKOS015998330; MCULE-5712584632; AM002847; LT00772286; R8086; ST50819523; 3B3-050898; (S)-4-((2-((4-Nitrophenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)-4-oxobutyricacid; 3-(N-{1-[N-(4-nitrophenyl)carbamoyl]-2-phenylethyl}carbamoyl)propanoicacid; 4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoicacid; Butanoicacid,4-((2-((4-nitrophenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)-4-oxo-,(S)- |
Origin of Product |
United States |
Q1: What is Suphepa (Suc-Phe-pNA) and what is it primarily used for in research?
A1: Suphepa, also known as Suc-Phe-pNA or (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid, is a chromogenic substrate. It is specifically designed for the detection and quantification of chymotrypsin activity in various biological samples. [, ]
Q2: How does Suphepa interact with chymotrypsin?
A2: Suphepa acts as a substrate for chymotrypsin. The enzyme cleaves the amide bond between phenylalanine and p-nitroaniline. This cleavage releases p-nitroaniline, a yellow-colored compound that can be easily measured spectrophotometrically at 410 nm. [, ]
Q3: What are the advantages of using Suphepa over other chymotrypsin substrates?
A3: Suphepa offers several advantages:
- High sensitivity: It allows for the detection of even small amounts of chymotrypsin activity due to the high molar absorptivity of p-nitroaniline. []
- Specificity: Suphepa exhibits good specificity for chymotrypsin compared to other proteases, particularly when compared to substrates like Suc-Ala3-pNA or Suc-Phe-pNA. []
- Chromogenic readout: The release of the yellow-colored p-nitroaniline enables direct and easy measurement of enzyme activity using a spectrophotometer. []
Q4: What are the typical applications of Suphepa in research?
A4: Suphepa is widely employed in various research areas, including:
- Enzymology: Studying the kinetics, inhibition, and mechanism of chymotrypsin. [, ]
- Biochemistry: Investigating chymotrypsin activity in biological samples like pancreatic extracts, stool samples, and cell cultures. [, , ]
- Diagnostics: Developing and validating assays for the diagnosis of pancreatic insufficiency based on chymotrypsin activity in stool. [, ]
Q5: Can Suphepa be used to study other enzymes besides chymotrypsin?
A5: While Suphepa demonstrates high specificity for chymotrypsin, some studies show it can also be hydrolyzed by other serine proteases, albeit with lower efficiency. For instance, thermitase and subtilisin BPN' can hydrolyze Suphepa, but the kinetic parameters are significantly different from those observed with chymotrypsin. [] Researchers have also explored its use for differentiating between Lactobacillus casei and Lactobacillus plantarum. []
Q6: Are there any known inhibitors that affect the interaction between Suphepa and chymotrypsin?
A6: Yes, compounds like Z-Ala2-Phe-CH2Cl act as irreversible inhibitors of chymotrypsin and can therefore affect its interaction with Suphepa. This inhibition is significantly greater compared to the inhibition observed with Z-Phe-CH2Cl. []
Q7: Has the structure of Suphepa been modified to improve its properties as a substrate?
A7: While the provided research papers don't delve into specific structural modifications of Suphepa, they do highlight the importance of the peptide sequence for substrate recognition and binding to chymotrypsin. The presence of the phenylalanine residue adjacent to the cleavable bond is crucial for efficient chymotrypsin activity. [, ]
Q8: Are there any studies on the stability of Suphepa under different storage conditions?
A8: The provided research papers do not focus on the stability of Suphepa itself.
Q9: Have there been studies looking at the use of Suphepa in animal models or clinical trials?
A9: While the provided papers don't directly discuss clinical trials, research utilizing Suphepa in animal models, specifically dogs, has been conducted to understand the progression of pancreatitis. Researchers observed the formation of complexes between proteases and trypsin inhibitors in ascitic fluid, lymph, and plasma using BAPNA and Suphepa as substrates. []
Q10: Are there any known toxicological concerns associated with Suphepa?
A10: The provided research papers primarily focus on the application of Suphepa as an analytical reagent and for in vitro studies. Therefore, information regarding toxicological concerns is limited within these papers.
Q11: What analytical methods are commonly used to quantify Suphepa and its hydrolysis product?
A11: Spectrophotometry is the primary method used to quantify the hydrolysis of Suphepa. The release of p-nitroaniline, the yellow-colored product, is measured at 410 nm. [, ]
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